molecular formula C12H8ClN3OS B7810673 6-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

6-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B7810673
M. Wt: 277.73 g/mol
InChI Key: BCKZVLHWPRWWSO-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 6-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and other advanced industrial equipment can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

6-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, helping to create complex molecules.

    Biology: The compound may be used in biochemical assays to study enzyme activity or cellular processes.

    Medicine: this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: It may be utilized in the production of specialty chemicals, polymers, or other industrial products.

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering their activity, and affecting downstream biological processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

6-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    CID 123456: Known for its use in organic synthesis.

    CID 789012: Investigated for its biological activity.

    CID 345678: Utilized in industrial applications.

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of chemical properties, reactivity, and potential applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse scientific research and industrial uses.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS/c1-18-12-15-10(9(6-14)11(17)16-12)7-2-4-8(13)5-3-7/h2-5H,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKZVLHWPRWWSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C(=C(N1)C2=CC=C(C=C2)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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